2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
CAS No.: 922950-35-4
Cat. No.: VC5790962
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922950-35-4 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.354 |
| IUPAC Name | 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22) |
| Standard InChI Key | JGKJWLCRZUUKCK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Introduction
Structural Overview and Chemical Identity
Molecular Architecture
The compound’s structure comprises a benzamide group (a benzene ring attached to a carboxamide) bonded to a phenyl ring at the meta position, which is further substituted with a 2-oxopyrrolidin-1-yl moiety. This heterocyclic pyrrolidone group introduces polarity and hydrogen-bonding capacity, influencing its interaction with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 922950-35-4 |
| IUPAC Name | 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 294.35 g/mol |
| PubChem CID | 7686785 |
The InChIKey (InChI=1S/C18H18N2O2/c1-13-6-2-3-9-15(13)18(22)19-14-7-4-8-16(12-14)20-10-5-11-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)) highlights the connectivity of substituents, while the SMILES (COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)CN3CCCC3=O) delineates the spatial arrangement .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar amide and pyrrolidone groups. It is sparingly soluble in water but soluble in organic solvents like DMSO or ethanol.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | ~3.0 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 58.8 Ų |
These values, extrapolated from structurally related compounds , suggest moderate lipophilicity and bioavailability.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: Proton NMR would reveal aromatic peaks (δ 6.5–8.0 ppm) and pyrrolidone carbonyl signals (δ ~170 ppm).
-
Mass Spectrometry: ESI-MS would display a molecular ion peak at m/z 294.35.
Applications and Future Directions
Medicinal Chemistry
This compound’s scaffold is a candidate for optimizing neuroactive or anticancer agents. Structural modifications, such as fluorination or methoxy substitutions, could enhance potency .
Industrial Relevance
As a building block in drug discovery, it may serve in high-throughput screening libraries .
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